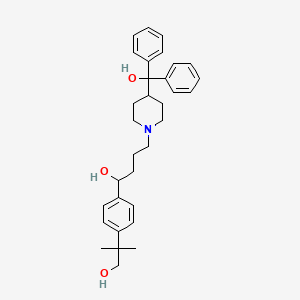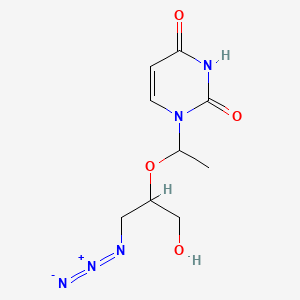
Adenosine, 3'-deoxy-3'-fluoro-N-(1-oxohexadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of a fluorine atom at the 3’ position and the addition of a hexadecyl group at the N-position, which significantly alters its chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- typically involves multiple steps, starting with the fluorination of adenosine at the 3’ position. This is followed by the acylation of the amino group with a hexadecanoyl chloride under specific reaction conditions. The process requires careful control of temperature, pH, and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
Adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- involves its interaction with specific molecular targets, such as adenosine receptors. The fluorine substitution and hexadecyl group modification enhance its binding affinity and selectivity, leading to altered signaling pathways and physiological effects. These modifications can influence various cellular processes, including vasodilation, neurotransmission, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: The parent compound, which lacks the fluorine substitution and hexadecyl group.
3’-Deoxyadenosine: Similar but without the fluorine atom.
N-Hexadecyladenosine: Lacks the fluorine substitution but has the hexadecyl group.
Uniqueness
Adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, binding affinity, and selectivity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
122654-32-4 |
|---|---|
Formule moléculaire |
C26H42FN5O4 |
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]hexadecanamide |
InChI |
InChI=1S/C26H42FN5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)31-24-22-25(29-17-28-24)32(18-30-22)26-23(35)21(27)19(16-33)36-26/h17-19,21,23,26,33,35H,2-16H2,1H3,(H,28,29,31,34)/t19-,21-,23-,26-/m1/s1 |
Clé InChI |
STBFDSBMEYZUMC-PAGNRNNLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


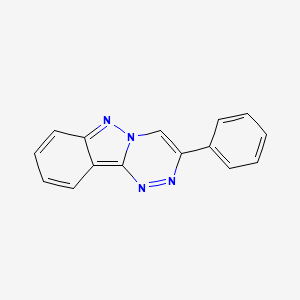

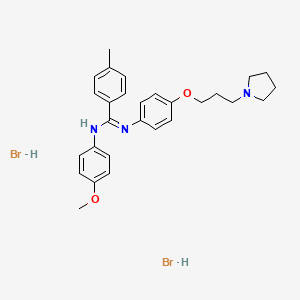
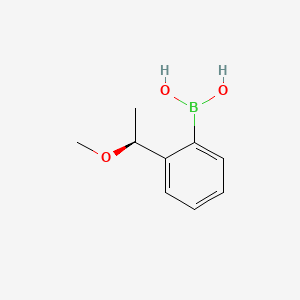



![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)
